Cas no 4415-83-2 (cyclobutylmethanamine)

cyclobutylmethanamine structure
cyclobutylmethanamine structure
商品名:cyclobutylmethanamine
CAS番号:4415-83-2
MF:C5H11N
メガワット:85.14754
MDL:MFCD06212616
CID:45022
PubChem ID:409746

cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-Cyclobutylmethylamine
    • Aminomethylcyclobutane
    • Cyclobutanemethanamine
    • Cyclobutanemethylamine
    • Cyclobutylmethanamine
    • Cyclobutylmethylamine
    • C-Cyclobutyl-methylamine
    • CS-W022619
    • LQNHRNOPWKZUSN-UHFFFAOYSA-N
    • 1-cyclobutylmethanamine
    • AKOS000164040
    • EN300-40412
    • FT-0650014
    • A7029
    • (Aminomethyl)cyclobutane
    • A826503
    • 4415-83-2
    • AM20070613
    • DTXSID40328376
    • AS-57661
    • (cyclobutylmethyl)amine
    • MFCD06212616
    • SB10275
    • cyclobutylmethyl amine
    • J-520140
    • cyclobutylmethylamine, AldrichCPR
    • Cyclobutylmethylamine hydrochloride
    • cyclobutylmethanamine,hydrochloride
    • 1-cyclobutylmethanamine hydrochloride
    • ALBB-017755
    • cyclobutylmethanamine
    • MDL: MFCD06212616
    • インチ: 1S/C5H11N/c6-4-5-2-1-3-5/h5H,1-4,6H2
    • InChIKey: LQNHRNOPWKZUSN-UHFFFAOYSA-N
    • ほほえんだ: NCC1CCC1

計算された属性

  • せいみつぶんしりょう: 85.089149g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.6
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 85.089149g/mol
  • 単一同位体質量: 85.089149g/mol
  • 水素結合トポロジー分子極性表面積: 26Ų
  • 重原子数: 6
  • 複雑さ: 39.2
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 26.02000
  • LogP: 1.44550

cyclobutylmethanamine セキュリティ情報

cyclobutylmethanamine 税関データ

  • 税関コード:2921300090
  • 税関データ:

    中国税関コード:

    2921300090

    概要:

    2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921300090他の環化、環化または環化モノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

cyclobutylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM104215-5g
cyclobutylmethanamine
4415-83-2 97%
5g
$210 2024-07-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JB085-50mg
cyclobutylmethanamine
4415-83-2 97%
50mg
71.0CNY 2021-07-12
Key Organics Ltd
AS-57661-1G
1-cyclobutylmethanamine
4415-83-2 >97%
1g
£138.00 2025-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB01314-25G
cyclobutylmethanamine
4415-83-2 97%
25g
¥ 4,092.00 2023-04-13
abcr
AB521967-10 g
Cyclobutylmethanamine, 95%; .
4415-83-2 95%
10g
€542.30 2023-04-17
Enamine
EN300-40412-0.5g
cyclobutylmethanamine
4415-83-2
0.5g
$27.0 2023-06-08
Apollo Scientific
OR312056-1g
Cyclobutylmethylamine
4415-83-2 95%
1g
£100.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JB085-5g
cyclobutylmethanamine
4415-83-2 97%
5g
2116.0CNY 2021-07-12
eNovation Chemicals LLC
D552394-10G
CYCLOBUTYLMETHANAMINE
4415-83-2 95%
10g
$395 2024-05-23
Enamine
EN300-40412-2.5g
cyclobutylmethanamine
4415-83-2
2.5g
$69.0 2023-06-08

cyclobutylmethanamineに関する追加情報

Recent Advances in the Research of Cyclobutylmethanamine (CAS: 4415-83-2) in Chemical Biology and Pharmaceutical Applications

Cyclobutylmethanamine (CAS: 4415-83-2) is a structurally unique amine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by a cyclobutyl ring attached to a methanamine group, serves as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have explored its utility in the development of central nervous system (CNS) therapeutics, antimicrobial agents, and enzyme inhibitors, highlighting its broad pharmacological relevance.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of cyclobutylmethanamine as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier permeability. The researchers demonstrated that incorporating cyclobutylmethanamine into the molecular scaffold of traditional SSRIs enhanced their pharmacokinetic profiles while maintaining high affinity for serotonin transporters. This finding opens new avenues for designing next-generation antidepressants with reduced side effects.

In the field of antimicrobial drug development, cyclobutylmethanamine has shown promise as a precursor for novel quinolone derivatives. A recent patent application (WO2023056123) disclosed a series of fluoroquinolone antibiotics containing cyclobutylmethanamine moieties that exhibited potent activity against multidrug-resistant Staphylococcus aureus strains. The structural rigidity imparted by the cyclobutyl ring was found to enhance target binding while minimizing off-target interactions, suggesting potential for developing safer broad-spectrum antibiotics.

From a synthetic chemistry perspective, advances in catalytic asymmetric synthesis have enabled more efficient production of enantiomerically pure cyclobutylmethanamine derivatives. A 2024 Nature Catalysis paper described a novel palladium-catalyzed [2+2] cycloaddition strategy that allows for the stereoselective construction of functionalized cyclobutylmethanamine scaffolds with excellent enantiomeric excess (>99% ee). This methodological breakthrough addresses previous challenges in accessing optically active forms of this important building block.

The pharmaceutical industry has shown increasing interest in cyclobutylmethanamine-containing compounds, with several clinical candidates currently in development. Notably, CB-10253, a cyclobutylmethanamine-based kinase inhibitor, has entered Phase II trials for the treatment of non-small cell lung cancer. Preclinical data suggest that the cyclobutyl moiety contributes to enhanced target selectivity and metabolic stability compared to analogous acyclic compounds.

Recent computational studies have provided insights into the conformational preferences of cyclobutylmethanamine and its derivatives. Molecular dynamics simulations reveal that the cyclobutyl ring adopts a puckered conformation that can influence both the compound's physicochemical properties and its interactions with biological targets. These findings are informing rational drug design strategies that leverage the unique spatial characteristics of this scaffold.

Looking forward, researchers anticipate expanded applications of cyclobutylmethanamine in areas such as peptide mimetics, where its constrained structure can be used to stabilize bioactive conformations, and in the development of covalent inhibitors, where the amine functionality can serve as an attachment point for reactive warheads. The continued exploration of this versatile building block is expected to yield novel therapeutic agents across multiple disease areas.

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